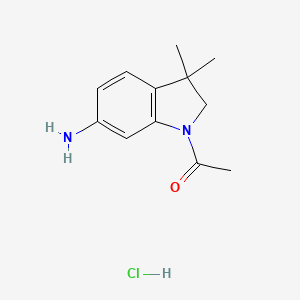

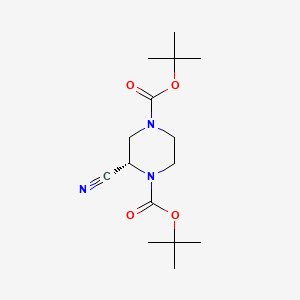

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .科学的研究の応用

Crystal Structure and Chemical Synthesis

Crystal Structure Analysis : The analysis of related compounds has contributed to understanding molecular conformations and intermolecular interactions in crystals. For example, studies have shown how the pyrrolidine ring adopts specific conformations and how molecules link into chains via hydrogen bonds in the crystal structure, which is crucial for designing crystalline materials with desired properties (Yuan et al., 2010).

Chemical Synthesis and Reactivity : Research has explored the reactivity of cyclic amines, including pyrrolidine, with α,β-unsaturated aldehydes and ketones, demonstrating the utility of these compounds in synthetic organic chemistry for creating complex molecular architectures (Kang et al., 2015).

Enzymatic Synthesis and Biocatalysis

Enzymatic Aldol Reactions : The use of enzymes for the synthesis of amino acid derivatives demonstrates the applicability of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid derivatives in creating chiral building blocks for pharmaceuticals. Enzymes can catalyze aldol additions of pyruvate to amino aldehyde derivatives, producing chiral α-substituted amino acids and hydroxy carboxylic acids with high selectivity and yield (Hernández et al., 2017).

Antimicrobial Activity : Compounds synthesized from related chemical structures have shown significant antimicrobial activities, indicating potential applications in developing new antibiotics or preservatives (Pund et al., 2020).

Organocatalysis

- Asymmetric Organocatalysis : Derivatives of pyrrolidine, including those related to (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, have been used as organocatalysts in asymmetric syntheses. These applications underscore the role of such compounds in facilitating stereoselective chemical reactions, essential for producing chiral drugs and other active molecules (Zlotin, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662519 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid | |

CAS RN |

1279034-98-8 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)